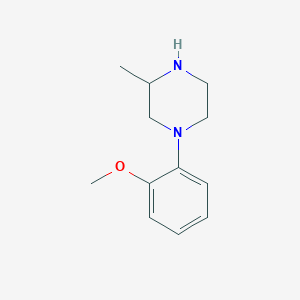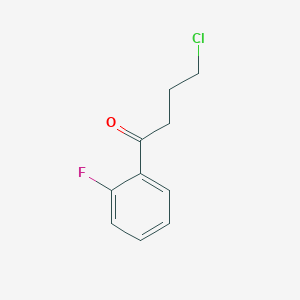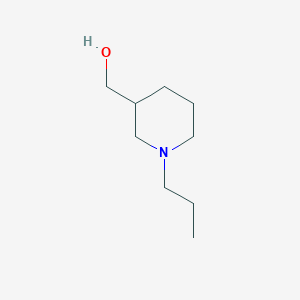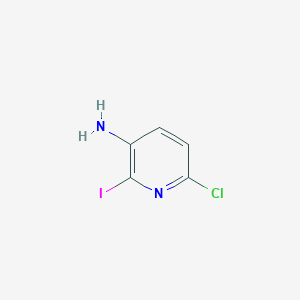
4-(3-Fluorophenyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported . Also, new derivatives have been obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the protodeboronation of pinacol boronic esters is a known reaction .Aplicaciones Científicas De Investigación
-
Polymorphism and Thermodynamic Properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) Liquid Crystal
- Application Summary : This study focused on the phase behavior and thermodynamic properties of 5CFPB, a compound similar to the one you mentioned. The polymorphism of 5CFPB was investigated using various techniques .
- Methods of Application : The polymorphism and thermodynamic properties of 5CFPB were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results : Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid. The relationships between the thermodynamic stabilities of all phases were verified .
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- Application Summary : This research focused on the synthesis and biological evaluation of new Schiff bases derived from a compound similar to the one you mentioned. These Schiff bases are seen as a promising class of compounds for the treatment of infectious diseases .
- Methods of Application : New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .
- Results : Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
- Application Summary : This research focused on the synthesis and biological evaluation of new Schiff bases derived from a compound similar to the one you mentioned. These Schiff bases are seen as a promising class of compounds for the treatment of infectious diseases .
- Methods of Application : New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .
- Results : Several new substances have shown moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .
-
3-(4-Fluorophenyl)propanoic acid
- Application Summary : This compound, which has a similar structure to the one you mentioned, is a common intermediate in the synthesis of various organic compounds .
- Methods of Application : It can be synthesized through various methods, including the reaction of 4-fluorobenzaldehyde with malonic acid followed by decarboxylation .
- Results : The resulting 3-(4-fluorophenyl)propanoic acid can be used as a building block in the synthesis of various pharmaceuticals and other organic compounds .
-
Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid
- Application Summary : This research focused on the synthesis and antimicrobial studies of a compound similar to the one you mentioned. These molecules are potent growth inhibitors of drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii with minimum inhibitory concentration values as low as 0.39 μg/mL .
- Methods of Application : Several pyrazole-derived hydrazones were synthesized using benign reaction conditions .
- Results : These molecules are nontoxic to human cells at high concentrations. Some of these molecules were tested for their ability to disrupt the bacterial membrane using the SYTO-9/propidium iodide (BacLight) assay .
-
Polymorphism and Thermodynamic Properties of 4-cyano-3-fluorophenyl 4-pentylbenzoate (5CFPB) Liquid Crystal
- Application Summary : This study focused on the phase behavior and thermodynamic properties of 5CFPB, a compound similar to the one you mentioned. The polymorphism of 5CFPB was investigated using various techniques .
- Methods of Application : The polymorphism and thermodynamic properties of 5CFPB were elucidated by combining adiabatic calorimetry, differential scanning calorimetry (DSC), simultaneous X-ray diffractometry and DSC (XRD–DSC), and polarized optical microscopy (POM) .
- Results : Seven phases were identified: the nematic phase, glass of the nematic phase, crystal I, crystal II, crystal III, crystal IV, and isotropic liquid. The relationships between the thermodynamic stabilities of all phases were verified .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-3-1-2-6(4-7)8-5-12-13-9(8)11/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONYBEHEKIRSMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(NN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602564 |
Source


|
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
CAS RN |
301373-68-2 |
Source


|
| Record name | 4-(3-Fluorophenyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)
![5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine](/img/structure/B1319456.png)

![3-Fluoro-3'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B1319459.png)
![[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-yl]methanol](/img/structure/B1319462.png)
![3-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1319468.png)
![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)




![5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319487.png)
